3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a 4-chlorophenyl group, a hydroxyl group at the 6th position, and a methyl group at the 4th position on the chromen-2-one scaffold
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and properties of the compound.
Mode of Action
The interaction of the compound with its targets could result in a variety of changes, depending on the nature of the target and the specific binding site. For example, it could inhibit or activate the target, leading to downstream effects on cellular processes .
Biochemical Pathways
The affected pathways would depend on the targets of the compound. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. For example, compounds with similar structures have shown good absorption and metabolic stability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, some compounds have been found to protect cells from oxidative stress by lowering reactive oxygen species levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For example, certain compounds have been synthesized under specific conditions for optimal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 4-methylresorcinol, and ethyl acetoacetate.
Condensation Reaction: The initial step involves the condensation of 4-chlorobenzaldehyde with 4-methylresorcinol in the presence of a base, such as sodium hydroxide, to form an intermediate.
Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate in the presence of a catalyst, such as piperidine, to form the chromen-2-one scaffold.
Hydroxylation: The final step involves the hydroxylation of the chromen-2-one scaffold at the 6th position using a suitable oxidizing agent, such as hydrogen peroxide, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent selection, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group in the chromen-2-one scaffold can be reduced to form a dihydro derivative.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenyl)-6-oxo-4-methyl-2H-chromen-2-one.
Reduction: Formation of 3-(4-chlorophenyl)-6-hydroxy-4-methyl-2,3-dihydrochromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antioxidant, antimicrobial, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and microbial infections.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-4-methyl-2H-chromen-2-one: Lacks the hydroxyl group at the 6th position, resulting in different biological activities.
6-hydroxy-4-methyl-2H-chromen-2-one: Lacks the 4-chlorophenyl group, affecting its chemical reactivity and biological properties.
4-methyl-2H-chromen-2-one: Lacks both the 4-chlorophenyl and hydroxyl groups, making it less versatile in chemical reactions and biological applications.
Uniqueness
3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one is unique due to the presence of both the 4-chlorophenyl and hydroxyl groups, which confer distinct chemical reactivity and a broad spectrum of biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-hydroxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-9-13-8-12(18)6-7-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSVJGFIHBAURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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